molecular formula C15H11ClN2O3 B5534502 2-chloro-N-(3-nitrophenyl)-3-phenylacrylamide

2-chloro-N-(3-nitrophenyl)-3-phenylacrylamide

Cat. No. B5534502
M. Wt: 302.71 g/mol
InChI Key: MHWUKFSDBOTDHF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-nitrophenyl)-3-phenylacrylamide (CNPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the acrylamide family and is synthesized through a simple reaction between 3-nitroaniline and cinnamic acid chloride.

Mechanism of Action

The substance possibly acts on penicillin-binding protein, promoting cell lysis .

Safety and Hazards

The analysis of cytotoxicity and mutagenicity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows favorable results for future in vivo toxicological tests .

Future Directions

The substance has shown good potential against K. pneumoniae and the presence of the chloro atom improves this activity, stabilizing the molecule in the target enzyme at the site . This indicates that it could be a viable candidate for a new antibacterial drug .

properties

IUPAC Name

(E)-2-chloro-N-(3-nitrophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-14(9-11-5-2-1-3-6-11)15(19)17-12-7-4-8-13(10-12)18(20)21/h1-10H,(H,17,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWUKFSDBOTDHF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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